Cannabidiol

Description

Structure

3D Structure

Properties

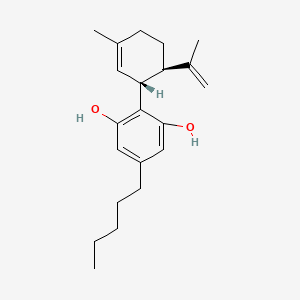

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871959, DTXSID301038839 | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13956-29-1, 3556-78-3 | |

| Record name | Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of Cannabidiol

Pharmacodynamics and Molecular Mechanisms of Action

Receptor Interactions of Cannabidiol

CBD's pharmacological actions are significantly mediated through its interactions with various receptors and ion channels. Key among these are the cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential (TRP) channels. bmrb.iowikidoc.orgnih.gov

Cannabinoid Receptors (CB1 and CB2) Modulation

While often associated with cannabinoid receptors, CBD demonstrates low binding affinity for both CB1 and CB2 receptors compared to other cannabinoids like THC. nih.govnih.gov Furthermore, CBD does not act as a direct agonist at these receptors. ctdbase.org However, studies suggest that CBD can modulate the activity of CB1 and CB2 receptors, particularly in the presence of other cannabinoids such as THC, where it may act as an antagonist. bio-techne.com

Research highlights that CBD modulates cannabinoid receptors through both orthosteric and allosteric mechanisms. CBD is characterized as a negative allosteric modulator (NAM) of the CB1 receptor. bio-techne.comfishersci.nlwikipedia.orgguidetopharmacology.org In this capacity, CBD binds to a distinct site on the receptor, separate from the primary orthosteric binding site where endogenous cannabinoids like anandamide (B1667382) and exogenous agonists like THC bind. wikipedia.orgguidetopharmacology.org This allosteric binding of CBD reduces the potency and efficacy of orthosteric agonists at the CB1 receptor. bio-techne.comwikipedia.orgguidetopharmacology.org The allosteric binding site for CBD on CB1 may involve residues located within the receptor's N-terminal domain. wikipedia.orgguidetopharmacology.org

At the CB2 receptor, CBD exhibits more complex activity, being described as both a partial agonist and a negative allosteric modulator. fishersci.nlmdpi.com CBD has been shown to negatively modulate CB2 receptor signaling at concentrations lower than those required for significant binding to the orthosteric site. wikipedia.org Studies indicate that CBD can decrease the affinity of orthosteric CB2 receptor ligands without altering the maximum binding capacity. The allosteric binding site on the CB2 receptor that CBD interacts with may be situated near the receptor entrance, in proximity to transmembrane helices 1 and 7.

Transient Receptor Potential (TRP) Channels Activation

Transient Receptor Potential (TRP) channels are a diverse group of ion channels located in cell membranes that function as sensors for a wide array of physical and chemical stimuli, including temperature, pressure, and pain. nih.gov Due to the ability of cannabinoids to modulate their activity, some researchers have proposed classifying certain TRP channels as "ionotropic cannabinoid receptors." nih.gov Several TRP channels have been identified as targets for cannabinoid action, including TRPV1, TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8. nih.gov CBD can activate these channels through direct or indirect mechanisms. nih.gov

CBD has demonstrated activating effects on several members of the TRPV subfamily, specifically TRPV1, TRPV2, TRPV3, and TRPV4. nih.gov Among the TRP channels with which it interacts, CBD is reported to be most potent at TRPV1 and TRPM8 channels. nih.gov CBD activates TRPV1 at low micromolar concentrations, and this activation can lead to subsequent channel desensitization. nih.gov In vitro studies have confirmed that CBD activates and rapidly desensitizes TRPV1.

Regarding TRPV2, CBD is considered the most potent and efficacious phytocannabinoid activator, although its potency at TRPV2 is slightly lower than at TRPV1. nih.gov Similar to its effects on TRPV1, CBD activates and rapidly desensitizes TRPV2 in vitro. Furthermore, CBD has been shown to sensitize TRPV2 channels to activation by other agonists such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB).

CBD also interacts with TRPV3, activating these channels with reported EC50 values around 3.8 ± 0.4 µM. Research indicates that CBD can strongly sensitize TRPV3 channels to activation by 2-APB. Additionally, studies have reported the activation of TRPV4 channels by CBD. nih.gov

TRPV1, TRPV2, TRPV3, TRPV4 Subtypes

Serotonin (B10506) (5-HT1A) Receptor Agonism

This compound has been shown to interact with the serotonin 5-HT1A receptor. frontiersin.orgcsic.esnih.gov Research indicates that CBD acts as an agonist at the human 5-HT1A receptor, demonstrating micromolar affinity in displacing the agonist [³H]8-OH-DPAT in cell culture studies. researchgate.netnih.gov In signal transduction studies using a G protein-coupled receptor system negatively coupled to cAMP production, CBD increased [³⁵S]GTPγS binding and decreased cAMP concentration, similar to the known agonist serotonin. researchgate.netnih.gov While initially suggested as a direct agonist, some studies propose that CBD may exert a positive allosteric modulation at 5-HT1A receptors. csic.esnih.gov Studies in human brain tissue samples from both autopsies and patients with drug-resistant mesial temporal lobe epilepsy (DR-MTLE) demonstrated that CBD displaces [³H]-8-OH-DPAT from its binding sites on 5-HT1A receptors in a concentration-dependent manner. frontiersin.org

In human hippocampal tissue from autopsies, the IC₅₀ for CBD displacement of [³H]-8-OH-DPAT was 129.40 ± 9.40 μM, with a pKᵢ of 4.29 ± 0.03. frontiersin.org

In hippocampal tissue from patients with DR-MTLE, similar values were observed (IC₅₀ = 93.61 ± 18.25 μM, pKᵢ = 4.47 ± 0.09). frontiersin.org

At high concentrations, CBD has been observed to act as an inverse agonist of 5-HT1A receptors in human brain tissue. frontiersin.org

G Protein-Coupled Receptor 55 (GPR55) Antagonism

GPR55 is considered an orphan G protein-coupled receptor that interacts with cannabinoid ligands. researchgate.netfrontiersin.org Lysophosphatidylinositol (LPI) is an endogenous ligand for GPR55. neurology.orgaesnet.org Activation of GPR55 by LPI can increase presynaptic Ca²⁺ and vesicular release at excitatory synapses, potentially promoting neuronal excitability. neurology.orgaesnet.org

Research suggests that CBD acts as an antagonist or inverse agonist at GPR55. frontiersin.orgcannakeys.com This antagonistic action may contribute to some of CBD's observed effects, such as its potential anticonvulsant properties. neurology.orgaesnet.orgcannakeys.com Studies in acute brain slices from chronically epileptic animals showed that LPI-mediated increases in miniature excitatory postsynaptic current (mEPSC) frequency in hippocampal CA1 pyramidal cells were potentiated in epileptic slices compared to non-epileptic neurons. neurology.org CBD (10 μM) fully inhibited this potentiated response. neurology.org This suggests that CBD's antagonism of GPR55 may be particularly relevant in pathological states like epilepsy. neurology.orgaesnet.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

PPARγ is a nuclear transcription factor involved in regulating lipid and glucose homeostasis, as well as inflammatory responses. nih.govresearchgate.net It is expressed in various immune cell types. nih.gov

Studies indicate that CBD binds to and increases the transcriptional activity of PPARγ, acting as an agonist. frontiersin.orgnih.govresearchgate.net This interaction is suggested to mediate some of CBD's anti-inflammatory and neuroprotective effects. frontiersin.orgnih.govresearchgate.net Through PPARγ activation, CBD can increase anti-inflammatory cytokines, inhibit inducible nitric oxide synthase (iNOS) expression, and decrease inflammatory responses in various cell types, including cardiovascular cells and human brain microvascular endothelial cells. nih.gov CBD's protective effects against β-amyloid neurotoxicity and inflammation in rats have also been linked to PPARγ agonism. nih.gov

CBD binds and activates PPARγ at concentrations ranging from 5 µM to >11.6 µM and 10–20 µM, respectively. frontiersin.org

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Positive Allosteric Modulation

GABA-A receptors are major inhibitory neurotransmitter receptors in the central nervous system. nih.gov They play a crucial role in maintaining the balance between excitation and inhibition. ucl.ac.uk

Research using human recombinant GABA-A receptors expressed in Xenopus oocytes has shown that CBD acts as a positive allosteric modulator at α1-6βγ2 receptor subtypes with low micromolar potencies. nih.gov CBD demonstrated higher efficacy at α2-containing GABA-A receptor subtypes, resulting in approximately a 4-fold enhancement of the GABA EC₅ evoked current, which was more than twice the potentiation seen with other α-subunit combinations. nih.gov Furthermore, β-subunit selectivity was observed, with higher modulatory activity at β2/β3 over β1 subunits. nih.gov The modulatory activity of CBD appears to be independent of the classic benzodiazepine (B76468) binding site. nih.govucl.ac.ukbiorxiv.org

Studies in acute hippocampal slices from rats following status epilepticus (SE) and in human tissue resected from children with temporal lobe epilepsy (TLE) have shown that CBD enhances GABA-A receptor-mediated inhibition. biorxiv.orgbiorxiv.org This enhancement was observed as increased decay times and inhibitory charge transfer across the postsynaptic membrane in epileptic tissue but not in control rats. biorxiv.orgbiorxiv.org The effects of CBD in epileptic tissue were blocked by ligands acting as inverse agonists at the benzodiazepine site and were additive with low doses of benzodiazepine and barbiturate (B1230296) agonists, supporting an allosteric mechanism of action on GABA-A receptors. biorxiv.orgbiorxiv.org

µ and δ Opioid Receptor Binding Affinities

Opioid receptors (mu, delta, and kappa) are G protein-coupled receptors primarily involved in pain modulation.

Studies investigating the interaction of CBD with mu (µ) and delta (δ) opioid receptors have suggested that CBD acts as an allosteric modulator at these receptors. nih.govrealmofcaring.orgresearchgate.net Kinetic binding studies on rat cerebral cortex membrane homogenates showed that CBD accelerated the dissociation of the agonist ³H-DAMGO from mu opioid receptors and the antagonist ³H-naltrindole from delta opioid receptors. nih.govrealmofcaring.orgresearchgate.net At a concentration of 100 μM, CBD accelerated ³H-DAMGO dissociation by a factor of 12 and ³H-naltrindole dissociation by a factor of 2. nih.govrealmofcaring.orgresearchgate.net The pEC₅₀ values for the acceleration of dissociation were 4.38 for mu opioid receptors and 4.10 for delta opioid receptors. nih.govrealmofcaring.orgresearchgate.net While some earlier research suggested a noncompetitive interaction or negative allosteric modulation, more recent studies using kinetic binding approaches support an allosteric modulatory effect. nih.govrealmofcaring.orgresearchgate.netacs.org

Enzyme Modulation by this compound

This compound is known to interact with and modulate the activity of various enzymes. mdpi.com

Cytochrome P450 Enzymes Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including many pharmaceuticals. projectcbd.orgfrontiersin.orgresearchgate.net

CBD is metabolized by CYP450 enzymes and also functions as an inhibitor of these enzymes, primarily through competitive inhibition. projectcbd.orgfrontiersin.orgresearchgate.net By binding to the active site of CYP450 enzymes, CBD can displace other substrates and prevent their metabolism. projectcbd.org The extent of this inhibition depends on the binding affinity of CBD to the enzyme's active site. projectcbd.org

In vitro and in vivo studies have demonstrated that CBD inhibits several CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. frontiersin.orgresearchgate.netfrontiersin.org CBD has been identified as a strong deactivator of cytochrome P450 among plant cannabinoids studied. projectcbd.org Mechanism-based inhibition has also been observed for certain CYP isoforms like CYP1A1, CYP1A2, and CYP1B1, where pre-incubation with CBD decreases the IC₅₀ value. frontiersin.org For instance, the IC₅₀ for CYP1A1 decreased from 0.411 μM at 0 minutes to 0.0767 µM after a 20-minute pre-incubation with CBD. frontiersin.org

The inhibition of CYP450 enzymes by CBD can potentially affect the metabolism of other drugs that are substrates for these enzymes, leading to altered drug concentrations in the body. projectcbd.orgfrontiersin.orgresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the intracellular hydrolysis and inactivation of the endocannabinoid anandamide (AEA) nih.govnih.govplos.org. Research has explored CBD's potential to inhibit FAAH activity, which could lead to increased endogenous AEA levels and enhanced endocannabinoid signaling nih.govresearchgate.nettaylorandfrancis.comfrontiersin.org.

Studies have shown that CBD can inhibit FAAH activity, although the potency and significance of this effect appear to vary depending on the species and experimental conditions mdpi.comnih.govnih.govmdpi.com. Early research indicated that CBD inhibits FAAH in rat enzyme preparations with an IC₅₀ value of approximately 10-15 µM mdpi.commdpi.comresearchgate.net. However, studies examining the effect of CBD on human FAAH have suggested a much lower potency, with IC₅₀ values reported to be over 25,000 nM (25 µM), which has led some researchers to question the relevance of FAAH inhibition as a primary mechanism of action for CBD in humans mdpi.comnih.gov.

Despite some conflicting results regarding direct FAAH inhibition, there is evidence suggesting that CBD may indirectly influence AEA levels. Some studies propose that CBD's interaction with fatty acid binding proteins (FABPs), which are involved in transporting AEA to FAAH, may contribute to increased AEA availability taylorandfrancis.com.

Lipoxygenase (LOX) Activity

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, including arachidonic acid, leading to the production of various signaling molecules, some of which are pro-inflammatory nih.govrealmofcaring.org. CBD has been investigated for its inhibitory effects on LOX enzymes, particularly 5-LOX and 15-LOX mdpi.comnih.govrealmofcaring.orgresearchgate.netnih.gov.

Research indicates that CBD can competitively inhibit both 5-LOX and 15-LOX activities researchgate.net. Studies have reported IC₅₀ values for CBD's inhibition of 15-LOX ranging from 2.56 µM to 12.38 µM nih.govnih.gov. For 5-LOX, an IC₅₀ value of 73.73 µM has been reported mdpi.com. Notably, CBD appears to have no significant effect on 12-LOX activity researchgate.net.

A derivative of CBD, this compound-2′,6′-dimethyl ether (CBDD), has demonstrated significantly higher potency and selectivity for inhibiting 15-LOX compared to CBD nih.govnih.gov. CBDD inhibited 15-LOX with an IC₅₀ value of 0.28 µM and showed a high selectivity ratio (5-LOX/15-LOX IC₅₀ ratio > 700) nih.gov. This suggests that modifications to the CBD structure can enhance its inhibitory effects on specific LOX isoforms nih.govnih.gov.

The inhibition of LOX activity by CBD and its derivatives is considered a potential mechanism contributing to their observed anti-inflammatory and antioxidant properties nih.gov.

Here is a summary of reported IC₅₀ values for CBD and CBDD against LOX enzymes:

| Compound | Enzyme | IC₅₀ (µM) | Source |

| CBD | 15-LOX | 12.38 | nih.gov |

| CBD | 15-LOX | 2.56 | mdpi.comnih.gov |

| CBD | 5-LOX | 73.73 | mdpi.com |

| CBDD | 15-LOX | 0.92 | nih.gov |

| CBDD | 15-LOX | 0.28 | nih.gov |

| CBDD | 5-LOX | >196 | nih.gov |

Transporter Systems Interaction

CBD has been shown to interact with various transporter systems, influencing the cellular uptake and extracellular concentrations of several endogenous molecules, including adenosine (B11128) and endocannabinoids nih.govnih.govresearchgate.netmdpi.comneurology.orgfrontiersin.org.

Adenosine Reuptake Inhibition

One notable interaction of CBD is its inhibitory effect on the equilibrative nucleoside transporter 1 (ENT1) nih.govnih.govresearchgate.netmdpi.comneurology.orgreading.ac.ukresearchgate.netcambridge.org. ENT1 is a primary transporter responsible for the cellular reuptake of adenosine, a neuromodulator involved in various physiological processes, including neurotransmission and inflammation nih.govnih.govresearchgate.netmdpi.comneurology.orgreading.ac.ukresearchgate.net.

Studies have demonstrated that CBD acts as a competitive inhibitor of adenosine uptake via ENT1 nih.govnih.govresearchgate.netmdpi.com. This inhibition leads to increased extracellular adenosine levels, which can enhance adenosine signaling, particularly at adenosine A₂A receptors nih.govnih.govresearchgate.netmdpi.comresearchgate.net. The IC₅₀ values for CBD's inhibition of adenosine uptake in different cell lines have been reported in the nanomolar range, for instance, 124 nM in murine microglia and 190 nM in RAW264.7 macrophages nih.gov.

The enhancement of adenosine signaling through ENT1 inhibition is considered a non-cannabinoid receptor mechanism by which CBD may exert some of its effects, including anti-inflammatory actions nih.govnih.govresearchgate.netmdpi.comresearchgate.net.

Here is a summary of reported IC₅₀ values for CBD's inhibition of adenosine uptake:

| Cell Type | IC₅₀ (nM) | Source |

| Murine Microglia | 124 | nih.gov |

| RAW264.7 Macrophages | 190 | nih.gov |

Fatty Acid Binding Proteins (FABP1, FABP3, FABP5, FABP7)

Fatty acid binding proteins (FABPs) are intracellular chaperone proteins that play a role in the transport of lipophilic molecules, including fatty acids and endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), to sites of metabolism or action within the cell nih.govplos.orgacs.orgnih.govresearchgate.netnih.gov. Specific FABP subtypes, including FABP1, FABP3, FABP5, and FABP7, have been identified as potential carriers for endocannabinoids and phytocannabinoids like CBD nih.govplos.orgacs.orgnih.govresearchgate.netnih.gov.

Research indicates that CBD interacts with FABPs, particularly FABP3, FABP5, and FABP7, which are expressed in the brain nih.govresearchgate.netresearchgate.net. In silico modeling and in vitro binding studies have shown that CBD binds to these FABPs with low micromolar affinities nih.govresearchgate.net. Reported binding affinities (Kᵢ or IC₅₀) for CBD with these FABPs are in the low micromolar range (1.04–3.14 μM) nih.gov. Computational analysis suggests that CBD may exhibit tighter binding to FABP3, FABP5, and FABP7 compared to THC nih.govresearchgate.net.

The interaction of CBD with FABPs is hypothesized to influence endocannabinoid metabolism by potentially interfering with the transport of AEA to FAAH taylorandfrancis.comresearchgate.netprojectcbd.org. This interaction could contribute to increased AEA levels, thereby modulating endocannabinoid signaling taylorandfrancis.comresearchgate.netprojectcbd.org. FABP1, predominantly found in the liver, has also been shown to bind endocannabinoids and phytocannabinoids, including CBD, with high affinity acs.orgnih.gov.

Here is a summary of reported binding affinities for CBD with specific FABPs:

| FABP Subtype | Affinity (μM) (Fluorescent NBD-stearate displacement assay) | Source |

| FABP3 | 1.04 – 3.14 | nih.gov |

| FABP5 | 1.04 – 3.14 | nih.gov |

| FABP7 | 1.04 – 3.14 | nih.gov |

Note: The source provides a range for all three FABPs collectively based on the assay.

Endocannabinoid System Modulation by this compound

While CBD has low affinity for direct binding to CB1 and CB2 receptors, it is understood to modulate the endocannabinoid system through indirect mechanisms drugbank.comnih.govmdpi.com. These mechanisms include influencing the levels of endocannabinoids, particularly anandamide (AEA), by affecting their reuptake and metabolism nih.govresearchgate.nettaylorandfrancis.comfrontiersin.orgprojectcbd.org.

Anandamide Reuptake and Metabolism Inhibition

Anandamide (AEA) is an endocannabinoid that plays a crucial role in various physiological processes taylorandfrancis.comnih.gov. Its activity is terminated by cellular reuptake followed by enzymatic hydrolysis primarily by FAAH nih.govnih.govnih.govplos.orgresearchgate.net. CBD has been shown to interfere with both the reuptake and metabolism of AEA nih.govnih.govmdpi.comprojectcbd.org.

Regarding AEA reuptake, studies have indicated that CBD can inhibit the cellular uptake of anandamide nih.govnih.govmdpi.com. While the precise transporter responsible for AEA reuptake has been a subject of research, CBD's interaction with FABPs is considered a potential mechanism by which it influences AEA transport into cells for degradation by FAAH taylorandfrancis.comresearchgate.netprojectcbd.org. By inhibiting the transport of AEA to FAAH via FABPs, CBD may indirectly increase extracellular and potentially intracellular AEA levels taylorandfrancis.comresearchgate.netprojectcbd.org.

Furthermore, AEA can also be metabolized by other enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes, although FAAH is considered the main pathway for its inactivation umich.eduresearchgate.net. While CBD's primary interaction with AEA metabolism is linked to FAAH and potentially FABPs, its effects on other metabolic pathways of AEA are also areas of ongoing research.

The combined effect of inhibiting AEA reuptake and metabolism by CBD is thought to contribute to increased local concentrations of anandamide, thereby enhancing endocannabinoid tone and potentially mediating some of CBD's therapeutic effects nih.govnih.govresearchgate.nettaylorandfrancis.comfrontiersin.orgmdpi.comprojectcbd.org.

Influence on Endocannabinoid Tone

The endocannabinoid system (ECS) plays a crucial role in maintaining physiological homeostasis, including the regulation of stress responses. mdpi.comcannakeys.com Endocannabinoid tone refers to the functional reach and steady impact of the ECS. cannakeys.com CBD has been shown to influence endocannabinoid tone, primarily by increasing the levels of endogenous cannabinoids like anandamide (AEA). mdpi.comprojectcbd.org This increase is not primarily due to direct enzymatic inhibition of fatty acid amide hydrolase (FAAH), the enzyme that degrades AEA, but rather by inhibiting the transport of AEA to FAAH. mdpi.com CBD competitively inhibits the binding of AEA to fatty acid binding proteins (FABPs), which are responsible for transporting hydrophobic AEA across the aqueous space to the endoplasmic reticulum where FAAH is located. mdpi.com By delaying the reuptake and metabolic breakdown of endocannabinoids, CBD contributes to elevating their levels, thereby augmenting CB₁ and CB₂ receptor signaling tone. mdpi.comprojectcbd.org

Beyond its effects on endocannabinoid levels, CBD can also modulate the function of cannabinoid receptors. Preclinical in vitro studies suggest that CBD acts as an allosteric modulator at the CB₁ receptor, influencing how the receptor signals without directly activating it. projectcbd.org This modulatory action may contribute to CBD's ability to mitigate the psychoactive effects of THC. projectcbd.org Furthermore, CBD appears to augment CB₂ receptor signaling, which is involved in regulating inflammation and immune cell activity. projectcbd.org

Pharmacokinetics of this compound

The pharmacokinetics of CBD, describing its absorption, distribution, metabolism, and excretion, are characterized by several factors that contribute to variability in systemic exposure.

Oral Bioavailability and Factors Influencing Absorption

Oral administration is a common route for CBD, but it is associated with relatively low and inconsistent bioavailability. researchgate.netmdpi.comfrontiersin.orgmdpi.com Estimates for the absolute oral bioavailability of CBD under fasting conditions are around 6%. researchgate.net This low bioavailability is primarily attributed to incomplete gastrointestinal absorption and significant first-pass metabolism in the liver. researchgate.netmdpi.comfrontiersin.org

CBD's physicochemical properties, particularly its high lipophilicity (with a log P value of 6.3) and poor water solubility (0.1 µg/mL), limit its dissolution in the gastrointestinal tract, which can be a rate-limiting step for absorption. researchgate.netmdpi.com As a hydrophobic molecule, CBD is primarily absorbed through passive diffusion in the gastrointestinal tract and interacts with bile salts to form micelles, facilitating its absorption by the small intestine. mdpi.com

Several factors can influence the oral absorption and bioavailability of CBD:

Food Intake: Co-administration of CBD with a high-fat meal has been shown to significantly increase its oral bioavailability, by as much as fourfold. researchgate.netmdpi.comgreenearthmedicinals.com This is likely due to the increased presence of bile salts and enhanced lymphatic transport of CBD in the presence of dietary fats. researchgate.net

Formulation: The type of formulation significantly impacts oral absorption. Oil-based formulations and soft chews have resulted in higher plasma concentrations compared to other forms like dry raw material in gelatin capsules. frontiersin.org Advanced formulations such as lipid/oil-based formulations, gelatin matrix pellets, and self-emulsifying drug delivery systems (SEDDS) are being explored to improve oral bioavailability. mdpi.com

Individual Variations: Factors such as individual physiological characteristics, including potential polymorphisms in enzymes involved in metabolism, can contribute to variability in pharmacokinetic profiles. mdpi.comgreenearthmedicinals.com Gender differences have also been observed, with some studies suggesting greater absorption in women compared to men, potentially due to differences in distribution volume, body fat percentage, or hormonal variations. mdpi.com

Despite efforts to improve oral bioavailability, it remains a significant challenge for consistent systemic exposure. researchgate.net

Distribution Profile in Biological Systems

Due to its highly lipophilic nature, CBD is readily distributed into tissues following absorption. mdpi.comwho.int It rapidly penetrates highly vascularized tissues such as adipose tissue, heart, brain, liver, lungs, and spleen, with subsequent equilibration into less vascularized tissues. mdpi.com This lipophilicity also leads to sequestration in fatty tissues. mdpi.comwho.int

Studies in animals have shown dose-dependent plasma and brain concentrations of CBD. nih.gov While limited data exists on tissue distribution in living humans, postmortem analysis in a few cases indicated relatively high CBD concentrations in bile and muscle tissues, and unexpectedly high content in the brain. nih.gov The high volume of distribution, estimated at approximately 32 L/kg, further reflects its extensive distribution into tissues. who.int

Metabolic Pathways and Enzyme Systems

CBD undergoes extensive metabolism, primarily in the liver, mediated by a variety of enzyme systems. who.intnih.govpharmgkb.org This extensive first-pass metabolism is a major contributor to its low oral bioavailability. researchgate.netfrontiersin.orgnih.gov The metabolic pathways involve both Phase I oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes, and Phase II conjugation, mainly glucuronidation. nih.govnih.govpharmgkb.orgtandfonline.com

Approximately 40 metabolites of CBD have been identified from various organisms, with the main metabolic pathway in humans involving oxidation at the C-atom at the 7-position, followed by further hydroxylation in the pentyl side chain and the terpene moiety. nih.govrealmofcaring.org

Cytochrome P450 enzymes play a central role in the Phase I metabolism of CBD through hydroxylation at multiple sites. nih.govpharmgkb.orgrealmofcaring.org While research indicates the involvement of numerous CYP isoforms, CYP2C19 and CYP3A4 are considered the primary enzymes responsible for CBD metabolism in human liver microsomes. mdpi.comnih.govpharmgkb.orgrealmofcaring.org

Specific CYP isoforms and the metabolic reactions they catalyze include:

CYP2C19: Catalyzes the formation of major metabolites, including 7-hydroxythis compound (B1252178) (7-OH-CBD) and 6α-hydroxythis compound. pharmgkb.orgtandfonline.comnih.gov

CYP3A4: Involved in the hydroxylation of CBD to 6β-hydroxythis compound and 4''-hydroxythis compound. pharmgkb.org

CYP2C9: Along with CYP2C19, it is involved in the metabolism of CBD to the active metabolite 7-OH-CBD. tandfonline.comnih.gov

Other potential isoforms: CYP1A1, CYP1A2, CYP2B6, and CYP2C8 may also be involved in CBD metabolism. mdpi.comnih.govpharmgkb.org

Beyond being substrates for these enzymes, CBD and its metabolites are also known to inhibit various CYP isoforms, potentially leading to drug-drug interactions. nih.govpharmgkb.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgacs.orgmmjoutcomes.org Studies have demonstrated that CBD can inhibit CYP2C9, CYP2C19, CYP2D6, and CYP3A enzymes, among others. pharmgkb.orgnih.govresearchgate.netfrontiersin.org The inhibitory effects can be both reversible and time-dependent. mmjoutcomes.org

CBD is metabolized into several metabolites, some of which possess biological activity. The major active metabolite is 7-hydroxythis compound (7-OH-CBD). pharmgkb.orgtandfonline.comnih.govwikipedia.org

7-OH-CBD:

Formed primarily by the action of CYP2C19 and CYP2C9 on CBD. pharmgkb.orgtandfonline.comnih.govnih.gov

Reported to possess similar pharmacological activity to the parent compound, CBD. nih.govwikipedia.org

Further metabolized, mainly by CYP3A4, to 7-carboxy-cannabidiol (7-COOH-CBD). nih.gov

Studies have shown that 7-OH-CBD can also inhibit certain CYP enzymes, such as CYP2A6 and CYP2B6, similar to CBD. acs.org

In some studies, 7-OH-CBD has shown effects on human neural stem cells. fda.gov

While 7-OH-CBD is considered an active metabolite, 7-COOH-CBD is generally considered inactive. pharmgkb.orgnih.gov Despite being inactive, 7-COOH-CBD often attains higher plasma concentrations than both CBD and 7-OH-CBD. nih.gov

The biological activity of other CBD metabolites is less extensively studied, but some, like 8,9-dihydro-7-OH-CBD, have shown anti-inflammatory properties in vitro. nih.gov The complex metabolic profile of CBD highlights the potential for its effects to be influenced by the activity of its metabolites. nih.gov

Cytochrome P450 Isoforms Involved

Excretion Pathways

The elimination of this compound (CBD) from the body primarily occurs through the excretion of its metabolites, with the main routes being feces and urine. Following extensive metabolism in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, CBD is converted into numerous metabolites mdpi.compharmgkb.org. The major inactive metabolite is 7-carboxy-cannabidiol (7-COOH-CBD), which is formed after hydroxylation to 7-hydroxy-cannabidiol (7-OH-CBD) mdpi.comkarger.com.

Research indicates that the majority of CBD and its metabolites are excreted via the feces mdpi.compharmgkb.orgmdpi.comnih.gov. A lesser amount is eliminated through the urine mdpi.commdpi.comnih.gov. Studies have shown that a significant portion of the total radioactivity following administration of labeled CBD is recovered in the feces within a specific timeframe nih.gov. For instance, 33% of total radioactivity was observed in feces within 72 hours in one study, largely consisting of unchanged CBD along with oxygenated metabolites nih.gov. The urinary excretion profile has been reported to include unchanged CBD and, to a greater extent, conjugated CBD nih.gov. One study noted that the O-glucuronide conjugate of CBD was among the most abundant urinary excretion products (13.3%), while intact CBD accounted for 12.1% of the total excreted cannabinoids in urine nih.gov.

The elimination half-life of CBD can vary depending on the route and duration of administration. Following chronic oral administration, the half-life has been reported to be between 2 and 5 days frontiersin.org. After twice-daily dosing for seven days in healthy volunteers, the terminal half-life of CBD in plasma was observed to be 56 to 61 hours mdpi.com. The average half-life following intravenous administration is approximately 24 ± 6 hours, and after inhalation, it is about 31 ± 4 hours mdpi.com. The prolonged terminal elimination half-life is attributed to the high lipid solubility of cannabinoids, leading to their accumulation in fatty tissues and slow release back into the bloodstream drugbank.comcanifyclinics.com.

While the primary excretion routes are established, the precise proportions can vary based on factors such as the route of administration and individual differences mdpi.comcanifyclinics.com.

Here is a summary of excretion pathways based on available data:

| Excretion Route | Primary Form(s) Excreted | Relative Proportion |

| Feces | Unchanged CBD, Oxygenated Metabolites | Major Route |

| Urine | Unchanged CBD, Conjugated CBD (Glucuronides), Metabolites | Lesser Route |

This table summarizes the main excretion pathways for this compound and its metabolites in humans based on current research findings.

Preclinical Investigations of Cannabidiol S Therapeutic Potential

Neurological Disorder Models

Preclinical investigations have explored the effects of CBD in various animal models designed to mimic aspects of human neurological conditions. This research focuses on understanding how CBD interacts with the nervous system and influences disease progression or symptom manifestation.

Epilepsy and Seizure Models

A significant area of preclinical research has focused on the anticonvulsant properties of CBD. Early studies dating back to the 1970s and 1980s demonstrated that phytocannabinoids, including CBD, exerted anticonvulsant effects in acute animal models of seizures and chronic models of epileptogenesis. nih.gov CBD has shown the ability to reduce seizure incidence and increase the seizure threshold in models such as the maximal electroshock (MES) model in mice and rats. nih.govmdpi.com In various acute mouse seizure models, CBD (5–400 mg/kg, i.p.) demonstrated anti-convulsive effects, including in models induced by pentylenetetrazole (PTZ), picrotoxin, isonicotinic acid, bicuculline, hydrazine, and MES. nih.gov

Studies in immature rodent models of epilepsy have also been conducted. In the PTZ model, CBD delayed seizure onset in adolescent rats but not neonatal rats. nih.gov In the MES model, higher doses of CBD reduced seizure duration in both neonatal and adolescent rats. nih.gov These findings suggest an age-, model-, and dose-dependent suppression of seizures by CBD, with neonatal seizures potentially being less responsive. nih.gov

Pretreatment with CBD has also been evaluated in models of epileptogenesis. In rats with pilocarpine (B147212) or penicillin-induced epileptogenesis, CBD (1, 10, 100 mg/kg, i.p.) reduced seizure incidence and mortality when administered before the induction of epileptogenesis. nih.gov

Data from preclinical studies in the MES model in adult mice and rats indicate that CBD's anti-seizure potential is observed at specific effective doses (ED50). mdpi.com For instance, ED50 values have been reported in the range of 80–83.5 mg/kg in adult mice and 53.2–68.78 mg/kg in adult rats for preventing generalized tonic-clonic seizures and increasing the seizure threshold. mdpi.com

| Model | Species | CBD Dose (mg/kg) | Key Finding | Citation |

| Pentylenetetrazole (PTZ) | Adolescent Rats | 10, 100, 200 | Delayed seizure onset | nih.gov |

| Pentylenetetrazole (PTZ) | Neonatal Rats | All tested doses | No effect on seizure onset | nih.gov |

| Maximal Electroshock (MES) | Neonatal Rats | Higher doses | Reduced seizure duration | nih.gov |

| Maximal Electroshock (MES) | Adolescent Rats | Higher doses | Reduced seizure duration | nih.gov |

| MES | Adult Mice | 80–83.5 (ED50) | Avoided generalized tonic-clonic seizures, increased seizure threshold | mdpi.com |

| MES | Adult Rats | 53.2–68.78 (ED50) | Avoided generalized tonic-clonic seizures, increased seizure threshold | mdpi.com |

| Pilocarpine-induced epileptogenesis | Rats | 1, 10, 100 | Reduced seizure incidence and mortality | nih.gov |

| Penicillin-induced epileptogenesis | Rats | 1, 10, 100 | Reduced seizure incidence and mortality | nih.gov |

| PTZ (different protocols) | Mice | 60 | Decreased seizure frequency and duration | mdpi.com |

| Various acute seizure models (mouse) | Mice | 5–400 | Anti-convulsive effects in 6 of 8 models (MES, picrotoxin, etc.) | nih.gov |

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Huntington's)

Preclinical research has investigated the potential of CBD in various neurodegenerative disease models, focusing on its neuroprotective, anti-inflammatory, and antioxidant properties. nih.govmdpi.com

In models of Alzheimer's disease (AD), cannabinoids have exhibited potential in reducing neuroinflammation and modulating neurogenesis. aimspress.com CBD's anti-inflammatory effects are considered relevant to AD progression, as chronic inflammation is linked to protein aggregation. mdpi.com CBD may influence protein aggregation and microglial activation, common features in AD, by suppressing pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1β, and promoting anti-inflammatory cytokines like IL-10. mdpi.com

For Parkinson's disease (PD), preclinical studies have explored the potential benefits of cannabinoids. aimspress.commdpi.com CBD has emerged as a focus of research due to its multifaceted effects. mdpi.com Cannabinoids may reduce neurotoxicity in PD models. semanticscholar.org

In Huntington's disease (HD) models, preclinical studies have also indicated potential therapeutic effects. aimspress.com Research has shown a progressive loss of CB1 receptors as an early event in HD models, occurring before overt neurodegeneration. mdpi.com CBD has been investigated for its potential in HD, sometimes in combination with other phytocannabinoids. nih.gov Studies using HD cell models have shown that CB1 receptor activation can protect striatal cells from excitotoxic damage. mdpi.com

CBD's antioxidant properties are considered vital for neutralizing free radicals and reducing oxidative stress, which is associated with neurodegenerative diseases. mdpi.com It also impacts calcium homeostasis, which is critical for preventing excitotoxicity and promoting neuronal survival in models of neurodegenerative diseases. mdpi.com

| Neurodegenerative Disease Model | Species/Model Type | Key Preclinical Finding | Citation |

| Alzheimer's Disease | Various models | Potential in reducing neuroinflammation, modulating neurogenesis, influencing protein aggregation, and microglial activation. | mdpi.comaimspress.com |

| Parkinson's Disease | Various models | Potential to reduce neurotoxicity. | mdpi.comsemanticscholar.org |

| Huntington's Disease | Various models | Potential therapeutic effects, may protect striatal cells from excitotoxic damage. | nih.govaimspress.commdpi.com |

Traumatic Brain Injury Models

Preclinical studies in animal models of traumatic brain injury (TBI) have indicated that CBD possesses neuroprotective and anti-inflammatory properties that may be beneficial following head trauma. drjimcollins.comresearchgate.net Researchers have observed that CBD can influence physiological functions altered by head trauma, including within the blood-brain barrier and cognitive capacity. drjimcollins.com

CBD has been shown to regulate cerebral blood flow, protect the brain from reactive oxygen species, and support neurogenesis in TBI models. drjimcollins.com These effects are thought to assist in treating head injuries. drjimcollins.com Studies have demonstrated that oral administration of CBD can decrease extracellular glutamate (B1630785) levels, which can lead to neuronal death in TBI. globenewswire.com This effect is associated with decreased mortality in neurons and improved sensorimotor function in an animal model. globenewswire.com Pre-injury CBD treatment was sufficient to lessen the aftermath of TBI in one study. globenewswire.com

The neuroprotective role of the endocannabinoid system in reducing sequelae following brain injury has been highlighted in preclinical TBI studies. wecann.academy Phytocannabinoids like CBD and THC also exhibit neuroprotective properties and can minimize adverse outcomes of brain injury by protecting neurons from injuries such as excitotoxicity, excessive free radical release, and exacerbated neuroinflammatory response. wecann.academy This is supported by a review reinforcing the neuroprotective role of CBD by facilitating synaptic plasticity and neurogenesis. wecann.academy

In TBI models, cannabinoids have been shown to increase neurobehavioral function, working memory performance, and decrease neurological deficits and ameliorate motor deficits. mdpi.com These effects are mediated through mechanisms including the down-regulation of pro-inflammatory markers, edema formation, and blood-brain barrier permeability, while preventing neuronal cell loss and up-regulating levels of adherence junction proteins. mdpi.com Short-term treatment with CBD in a mouse model of BCCAO was shown to prevent motor and cognitive impairment through a mechanism related to stimulating the synthesis of BDNF and MAP-2 proteins in the hippocampus and stimulating neurogenesis. mdpi.com These effects were associated with a decrease in neuroinflammation and neuronal loss in the hippocampus. mdpi.com

| Traumatic Brain Injury Model | Species/Model Type | Key Preclinical Finding | Citation |

| Various TBI models | Animal models | Possesses neuroprotective and anti-inflammatory properties, influences altered physiological functions, regulates cerebral blood flow, protects from ROS, supports neurogenesis. | drjimcollins.comresearchgate.net |

| TBI model | Animal model | Decreased extracellular glutamate levels, decreased neuronal mortality, improved sensorimotor function. | globenewswire.com |

| Various TBI models | Animal models | Increased neurobehavioral function, working memory performance, decreased neurological/motor deficits, reduced neuroinflammation, edema, BBB permeability, prevented neuronal loss, increased adherence junction proteins. | mdpi.com |

| BCCAO model | Mouse | Prevented motor and cognitive impairment, stimulated BDNF and MAP-2 synthesis, stimulated neurogenesis, decreased neuroinflammation and neuronal loss. | mdpi.com |

Multiple Sclerosis Models

Preclinical studies utilizing animal models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), have investigated the potential therapeutic effects of CBD. nih.govmdpi.commdpi.com Evidence in rodent models of EAE strongly supports CBD as effective in reducing the clinical and histological severity of the disease. realmofcaring.org

Studies have demonstrated that CBD treatment can reduce neuroinflammatory infiltration and improve hindlimb spasticity in EAE models. nih.gov CBD has also been shown to confer neuroprotection in these models. nih.gov In EAE mice, CBD treatment exhibited delayed onset and decreased severity of clinical EAE. nih.gov This was associated with a significant reduction in the proportions of CD4+ and CD8+ T-cell infiltrates in brain and spinal cord tissues, and reduced levels of IL-17 and IFN-γ inflammatory cytokines. nih.gov

CBD is effective in reducing the amounts of T-cell infiltrates in the spinal cord in animal models, suggesting anti-inflammatory properties. mdpi.com This has been shown to delay symptom onset and slow disease progression in animal models of multiple sclerosis. mdpi.com CBD treatment has also decreased inflammation and axonal loss in MS models engineered with myelin oligodendrocyte glycoprotein (B1211001) (MOG) to imitate EAE. mdpi.com This effect is attributed to CBD inhibiting the infiltration of T-cells and the activation of microglial cells. mdpi.com

Preclinical investigation of CBD in EAE has included studies performed in ex vivo/in vitro models of encephalitogenic lymphocytes, all based on T cells from lymph nodes or spleen of mice with MOG-induced EAE, except for one using astrocytes from TMEV-IDD mice. realmofcaring.org Experimental evidence regarding biological mechanisms contributing to CBD-induced beneficial effects in EAE consistently points to a reduction of proinflammatory cytokines such as IL-17A, IFN-y, TNF-α, IL-6, and IL-1b, and an increase of anti-inflammatory cytokines such as IL-4, IL-10, and TGF-B. realmofcaring.org CBD has also been shown to induce immunosuppressive myeloid-derived suppressor cells (MDSC). mdpi.comrealmofcaring.org

| Multiple Sclerosis Model | Species/Model Type | Key Preclinical Finding | Citation |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rodent models | Effective in reducing clinical and histological severity, reducing neuroinflammatory infiltration, improving hindlimb spasticity, conferring neuroprotection, delaying symptom onset, slowing disease progression. | nih.govmdpi.comrealmofcaring.org |

| EAE | C57BL/6 mice | Delayed onset and decreased severity of clinical EAE, reduced CD4+ and CD8+ T-cell infiltrates in brain/spinal cord, reduced IL-17 and IFN-γ levels. | nih.gov |

| EAE (MOG-induced) | Mouse | Decreased inflammation and axonal loss, inhibited T-cell infiltration and microglial activation. | mdpi.com |

| EAE | Ex vivo/in vitro | Reduced proinflammatory cytokines (IL-17A, IFN-y, TNF-α, IL-6, IL-1b), increased anti-inflammatory cytokines (IL-4, IL-10, TGF-B), induced immunosuppressive MDSC. | mdpi.comrealmofcaring.org |

Psychiatric Disorder Models

Preclinical research has also explored the potential of CBD in models of psychiatric disorders, particularly focusing on anxiety.

Anxiety Disorder Models

Preclinical studies suggest that CBD may have therapeutic potential in pathological anxiety. nih.govnih.govuu.nl Acute administration of CBD has shown promising results in reducing anxiety symptoms in animal models. consensus.app CBD's anxiolytic effects are thought to involve interactions with the endocannabinoid system, specifically the CB1 receptor, which plays a role in modulating anxiety. consensus.app Additionally, CBD influences serotonin (B10506) receptors and transient receptor potential vanilloid channels, contributing to its anxiolytic effects. consensus.app

In generalized anxiety disorder (GAD) models, preclinical studies indicate that CBD has significant anxiolytic effects. consensus.app For social anxiety disorder (SAD), preclinical research supports CBD's effectiveness in reducing anxiety. consensus.app Studies using animal models of conditioned anxiety and unconditioned anxiety have shown anxiolytic effects of CBD. uu.nl

However, a systematic review of preclinical and clinical anxiety research noted that for a majority of observations (70.3%), CBD had no effect on anxiety outcomes in the studies reviewed. nih.govnih.govuu.nl The review also found no identifiable relationship between anxiety outcomes and drug levels across species. nih.govnih.gov In all species studied (humans, mice, rats), anxiety-reducing effects appeared to be clustered in certain concentration ranges, which differed between species. nih.govnih.gov

In a predator-based animal model of PTSD, CBD treatment did not significantly alter anxiety-like behavior in the Elevated Plus Maze, although a trend toward increased vertical exploration was observed in the open field test. mdpi.com Another study comparing CBD and sertraline (B1200038) in a mouse model of PTSD found that CBD improved PTSD symptoms, reduced trauma-related fear memory and anxious behaviors, and increased social interaction. mdpi.com

| Anxiety Disorder Model | Species/Model Type | Key Preclinical Finding | Citation |

| Generalized Anxiety Disorder (GAD) | Animal models | Indicated significant anxiolytic effects. | consensus.app |

| Social Anxiety Disorder (SAD) | Preclinical research | Supports effectiveness in reducing anxiety. | consensus.app |

| Conditioned anxiety | Animal models | Demonstrated anxiolytic effects (moderate to large effect size in meta-analysis). | uu.nl |

| Unconditioned anxiety | Animal models | Demonstrated anxiolytic effects (moderate effect size in meta-analysis). | uu.nl |

| Predator-based PTSD model | Rats | No significant alteration in anxiety-like behavior in EPM, trend toward increased vertical exploration in OFT. | mdpi.com |

| PTSD model | Mice | Improved PTSD symptoms, reduced trauma-related fear memory and anxious behaviors, increased social interaction. | mdpi.com |

Depression Models

Preclinical studies have investigated the antidepressant-like effects of CBD using various animal models of depression. Research indicates that CBD can induce rapid and sustained antidepressant-like effects in rodents. For instance, studies using the forced swim test (FST), a common model for assessing depressive-like behavior, have shown that CBD administration can decrease immobility time, suggesting an antidepressant effect. mdpi.comresearchgate.net This effect has been observed after both single and chronic administration of CBD in different rodent models, including those exposed to acute stress, unpredictable chronic mild stress (UCMS), olfactory bulbectomy (OBX), and genetic models such as Wistar Kyoto and Flinders Sensitive Line rats which exhibit characteristics resembling major depressive disorder. mdpi.comresearchgate.net

The antidepressant-like effects of CBD in animal models are thought to involve interactions with multiple neurotransmitter systems, including the serotonergic and endocannabinoid systems. mdpi.comdoi.org Studies suggest that CBD's effects may be dependent on levels of the neurotransmitter serotonin. psypost.org Furthermore, research indicates that CBD can influence neuroplasticity, potentially by increasing brain-derived neurotrophic factor (BDNF) levels and promoting synaptogenesis in brain regions like the medial prefrontal cortex, which are implicated in depression. psypost.orgnih.gov

| Animal Model | CBD Administration (Example) | Key Finding | Source |

| Acute Stress Rat Model | 2.5, 5, or 10 mg/kg (14 days) | Dose-dependent reduction in immobility in forced swim test. | mdpi.com |

| Forced Swim Test (Mice) | 30 mg/kg (single) | Antidepressant-like effects comparable to conventional antidepressants. | researchgate.net |

| Olfactory Bulbectomy (OBX) Model | Acute and Chronic | Reduced depressive-like behaviors and reversed associated abnormalities. | researchgate.net |

| Genetic Models (Wistar Kyoto, Flinders Sensitive Line rats) | Not specified | Demonstrated beneficial effects on behavioral/physiological characteristics. | researchgate.net |

Psychotic Disorder Models

Preclinical evidence suggests that CBD may possess antipsychotic properties, with studies utilizing animal models that mimic aspects of schizophrenia and psychosis. These models often involve inducing behavioral changes such as hyperlocomotion, deficits in pre-pulse inhibition (PPI), and impaired social interaction. frontiersin.orgnih.gov

CBD has been shown to ameliorate impairments in PPI, social interaction behavior, and cognition in rodents and rhesus monkeys. frontiersin.org For example, acute CBD treatment reversed PPI deficits in spontaneously hypertensive rats and attenuated amphetamine-induced disruption of PPI in mice. frontiersin.org In models involving chronic MK-801 treatment, high doses of CBD were found to reverse impaired social interaction. frontiersin.org

Animal models employing behavioral and neurochemical techniques suggest that CBD has a pharmacological profile similar to that of atypical antipsychotic drugs. scielo.brbjournal.orgscielo.br Studies comparing CBD with antipsychotics like haloperidol (B65202) and clozapine (B1669256) in rats have shown that CBD can reduce apomorphine-induced stereotyped behavior. scielo.br Unlike haloperidol, CBD did not induce catalepsy in these studies. scielo.br

| Animal Model | CBD Administration (Example) | Key Finding | Source |

| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg (acute) | Reversed PPI deficits. | frontiersin.org |

| Amphetamine-induced PPI disruption (Mice) | 15, 30, or 60 mg/kg | Attenuated disruptive effects on PPI. | frontiersin.org |

| Chronic MK-801 treatment (Mice) | 60 mg/kg | Reversed impaired social interaction. | frontiersin.org |

| Apomorphine-induced stereotyped behavior (Rats) | 15-60 mg/kg | Reduced stereotyped behavior in a dose-related manner. | scielo.br |

Post-Traumatic Stress Disorder Models

Preclinical research using rodent models of post-traumatic stress disorder (PTSD) has explored CBD's potential to mitigate trauma-related symptoms. These models often involve exposure to traumatic events or stressors followed by assessments of fear conditioning, memory processing, and anxiety-like behaviors. frontiersin.orgmdpi.commdpi.com

Studies have shown that CBD can influence aversive memory processing, potentially by facilitating the extinction of aversive memories and blocking their reconsolidation. frontiersin.org Animal studies indicate that CBD can affect every stage of the aversive conditioning process. frontiersin.org For example, CBD lowered responses related to trauma when administered before the acquisition or retrieval of aversive memories. frontiersin.org

In a PTSD model using female rats subjected to foot shock and situational reminders, chronic CBD treatment reversed impairments in fear extinction and reduced learned helplessness in the forced swim test. mdpi.com CBD also demonstrated effects on neuroinflammatory markers in this model, decreasing the upregulation of IL-1β in the medial prefrontal cortex. mdpi.com

Animal studies also suggest that CBD may help control other frequent manifestations of PTSD symptomatology, such as sleep disorders and anxiety responses induced by sleep disturbance. frontiersin.org

| Animal Model | CBD Administration (Example) | Key Finding | Source |

| Various Rodent Behavioral Models | Not specified | Facilitated extinction of aversive memories, blocked reconsolidation. | frontiersin.org |

| Foot Shock + Situational Reminders (Female Rats) | 10 mg/kg daily (3 weeks) | Reversed fear extinction impairments, reduced learned helplessness, decreased mPFC-il1β upregulation. | mdpi.com |

| Predator Odor Stress Model (Rats) | 10 mg/kg | Reduced anxiety-like behavior in the light-dark test. | mdpi.com |

| Chronic Unpredictable Stress (CUS) (Zebrafish) | Not specified | Study aims to examine anxiolytic effects via light/dark preference testing. | wiu.edu |

Insomnia Models

Based on the provided search results, there is limited direct information specifically detailing preclinical investigations of CBD in animal models of insomnia. While some sources mention CBD's potential to influence sleep in the context of other conditions like PTSD frontiersin.org, dedicated studies focusing solely on insomnia models were not prominently featured in the search output. Therefore, a detailed section on preclinical insomnia models based only on the provided information is not feasible.

Pain and Inflammatory Condition Models

Preclinical research has extensively investigated the potential of CBD for managing pain and inflammatory conditions using various animal models. Studies have demonstrated that CBD can exert analgesic and anti-inflammatory effects in different pain models, including those involving chronic inflammation and neuropathic pain. farmaciajournal.comnih.govmdpi.comcuni.czresearchgate.net

CBD has shown efficacy in reducing inflammation in animal models. cuni.czconsensus.app For instance, in studies involving rats subjected to stress, oral ingestion of CBD-rich hemp extract significantly constrained stress-induced increases in inflammatory proteins. consensus.app CBD has also been shown to reduce inflammation and improve antioxidant capacity in the lungs of rats with monocrotaline-induced pulmonary hypertension. consensus.app In animal models of arthritis, CBD has provided pain relief and reduced inflammatory cell infiltration into the joint. cuni.cz Topical administration of CBD has also demonstrated anti-inflammatory effects in models of acute inflammation. researchgate.netnih.gov

The anti-inflammatory effects of CBD are thought to involve the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.comconsensus.appmdpi.com

| Animal Model | CBD Administration (Example) | Key Finding | Source |

| Acute Stress Rat Models | 2.5, 5, or 10 mg/kg (14 days) | Selectively lowered IL-6 levels. | mdpi.com |

| Chronic Inflammation (Rats) | Oral (various doses) | Improved thermal and mechanical hypersensitivity, reduced inflammation. | farmaciajournal.com |

| Arthritis Models (Various animals) | Not specified | Provided pain relief, reduced inflammatory cell infiltration. | cuni.cz |

| Carrageenan-induced edema (Animal model) | 1% topical cream | Significantly decreased paw volume. | researchgate.netnih.gov |

| TNBS-induced colitis model (Rats) | 1 mg/kg | Partially reverted increased levels of IL-6 and TNF-α induced by TNBS, reducing IL-6 levels. | scielo.br |

| Monocrotaline-induced pulmonary hypertension (Rats) | Not specified | Reduced inflammation and improved antioxidant capacity in the lungs. | consensus.app |

Neuropathic Pain Models

Preclinical studies have extensively investigated the effects of CBD in various animal models of neuropathic pain, which is often characterized by hypersensitivity to stimuli (hyperalgesia) and pain from normally non-painful stimuli (allodynia). farmaciajournal.comnih.govfrontiersin.orgtandfonline.commdpi.com

Studies using models such as chronic constriction injury (CCI) of the sciatic nerve, partial nerve ligation, spinal nerve ligation, and chemotherapy-induced neuropathy have shown that CBD can reduce mechanical allodynia and thermal hyperalgesia. farmaciajournal.comnih.govfrontiersin.orgtandfonline.commdpi.com Both acute and chronic administration of isolated CBD in neuropathic pain-induced rats have demonstrated significantly increased mechanical and thermal thresholds compared to control animals. frontiersin.org

CBD's analgesic effects in neuropathic pain models are thought to involve interactions with various targets, including TRPV1 receptors and 5-HT1A receptors. nih.govfrontiersin.org Some studies suggest that CBD may produce analgesia through the activation of TRPV1 receptors and reduce neuropathic pain through 5-HT. nih.gov CBD has also been shown to exert analgesia in a 5-HT1A-dependent manner in models of diabetic neuropathy. frontiersin.org

While CBD has shown promise, studies also indicate that it may not produce complete analgesia in all models of chronic pain. frontiersin.org For example, in a cisplatin-induced mouse model of neuropathy, CBD attenuated but did not prevent hyperalgesia. frontiersin.org

| Animal Model | CBD Administration (Example) | Key Finding | Source |

| Chronic Constriction Injury (CCI) of sciatic nerve (Rats) | Oral (20 mg/kg) | Reduced inflammatory mediators (PGE2, iNOs, lipid peroxide). | nih.gov |

| Paclitaxel-treated mice | 5.0 or 10.0 mg/kg (IP) | Ameliorated allodynia and hyperalgesia. | nih.gov |

| Spared nerve injury model (Rats) | Low dose | Produced analgesia through TRPV1 activation, reduced neuropathic pain through 5-HT. | nih.gov |

| Chronic constriction nerve injury (Rats) | Not specified | Potential treatment for neuropathic pain in diabetics, acting through 5-HT1A activation. | nih.gov |

| Chemotherapy-induced peripheral neuropathy (CIPN) | Various doses | Prevented the development and improved neuropathy induced by cytostatics. | farmaciajournal.com |

| Chronic Constriction Injury (CCI) (Mice) | Acute systemic | Synergistically enhanced the pain relieving actions of THC. | researchgate.net |

| Chronic post-operative neuropathic pain (Mice) | Hemp oil consumption | Reduced mechanical pain sensitivity significantly for several hours. | news-medical.net |

| Chronic Constriction Injury (CCI) (Carioca rats) | 5 mg/kg daily (10 days) | Had an anti-allodynic effect on mechanical and thermal threshold in all lineages. | mdpi.com |

Inflammatory Pain Models

Preclinical studies have explored CBD's potential in models of inflammatory pain. Research indicates that CBD may exert anti-inflammatory and analgesic effects in these models. For instance, studies in rodents have shown that prolonged treatment with CBD can alleviate chronic pain induced by chronic constriction injury of the sciatic nerve in a cannabinoid receptor-independent manner frontiersin.org. This effect was observed alongside decreased hepatic cytochrome p450 and intestinal P-glycoprotein, which could potentially increase the bioavailability of circulating CBD frontiersin.org.

In vitro studies using human embryonic kidney cells suggest that high doses of CBD interact with and selectively activate α1- and α1ß-glycine receptors, although these findings require in vivo confirmation frontiersin.org. Preliminary evidence also suggests that CBD may interact with α3-glycine receptors to reduce inflammation and hyperalgesia in models of simulated neuropathic pain frontiersin.org. In a mouse model of diabetic neuropathy, CBD treatment attenuated hyperalgesia, with data suggesting a reduction in the inflammatory milieu frontiersin.org. Furthermore, in mouse models of chemotherapy-associated pain, CBD produced analgesic and anti-inflammatory effects via interactions with spinal cord 5-HT(1A) receptors frontiersin.org.

In a rat model of inflammatory pain induced by carrageenan injection, cannabidiolic acid (CBDA) demonstrated dose-dependent anti-hyperalgesic and anti-inflammatory effects. However, in this specific study, CBD did not reduce carrageenan-induced hyperalgesia mdpi.com.

Some preclinical models have shown that combining CBD with terpenes, such as myrcene, can enhance cellular permeability, potentially improving pain and inflammation control mdpi.com.

Osteoarthritis Models

Preclinical investigations in animal models of osteoarthritis (OA) have explored the potential therapeutic effects of CBD. Studies in murine models of induced inflammation have shown that CBD significantly attenuated the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, while increasing levels of the anti-inflammatory cytokine IL-10 researchgate.netnih.gov.

In a spontaneous canine model of OA, a 4-week study evaluated the therapeutic potential of both naked and liposomally encapsulated CBD. This study demonstrated that CBD significantly decreased pain and increased mobility in a dose-dependent fashion in animals diagnosed with OA researchgate.netnih.gov. Liposomal CBD at a lower dose was found to be as effective as a higher dose of non-liposomal CBD in improving clinical outcomes researchgate.netnih.gov.

Another study in male Wistar rats with monoarthritic knee joint induced by Freund's adjuvant indicated that topical application of CBD has therapeutic potential for the relief of arthritis pain-related behaviors and inflammation nih.gov.

Preclinical studies suggest that CBD can reduce acute OA synovitis, neuropathic joint pain, and potentially prevent the progression of OA pain jbjs.org. CBD has also been shown to reduce joint inflammation in a murine model of collagen-induced arthritis and suppress cyclooxygenase-1 activity jbjs.org.

| Model Type | Animal Model | Key Findings | Source |

| Inflammatory Pain | Sciatic nerve chronic constriction injury (rats/mice) | Alleviated chronic pain, cannabinoid receptor-independent frontiersin.org. | frontiersin.org |

| Inflammatory Pain | Simulated neuropathic pain (rats) | May interact with α3-glycine receptors to reduce inflammation and hyperalgesia frontiersin.org. | frontiersin.org |

| Inflammatory Pain | Diabetic neuropathy (mice) | Attenuated hyperalgesia, suggested reduction of inflammatory milieu frontiersin.org. | frontiersin.org |

| Inflammatory Pain | Chemotherapy-associated pain (mice) | Produced analgesic and anti-inflammatory effects via spinal cord 5-HT(1A) receptors frontiersin.org. | frontiersin.org |

| Osteoarthritis | Murine models of induced inflammation | Attenuated pro-inflammatory cytokines (IL-6, TNF-α), elevated anti-inflammatory cytokine (IL-10) researchgate.netnih.gov. | researchgate.netnih.gov |

| Osteoarthritis | Spontaneous canine model | Decreased pain and increased mobility in a dose-dependent manner researchgate.netnih.gov. | researchgate.netnih.gov |

| Osteoarthritis | Monoarthritic knee joint (rats) | Topical application showed potential for reducing pain behaviors and inflammation nih.gov. | nih.gov |

| Osteoarthritis | Collagen-induced arthritis (murine) | Reduced joint inflammation, suppressed cyclooxygenase-1 activity jbjs.org. | jbjs.org |

Myofascial Pain Models

Preclinical work has also investigated the effects of CBD in models related to myofascial pain. Studies have demonstrated that CBD may offer analgesic relief in these models. For example, preclinical work in rats showed that the trigeminal ganglion contains CB1 and CB2 receptors innervating the masseter muscle mdpi.com. Intramuscular administration of CBD alone in this model lowered mechanical sensitization and raised the mechanical threshold of masseter muscle mechanoreceptors mdpi.com. These findings suggest that injecting CBD could provide analgesic relief for myofascial pain syndrome mdpi.com.

Preclinical studies suggest that CBD demonstrates analgesic, anti-inflammatory, and muscle-relaxant effects in chronic myofascial temporomandibular disorders (TMDs) scilit.com.

Oncology Models

Preclinical studies have extensively investigated the potential antitumor properties of CBD across various cancer types. These investigations utilize both in vitro cell line studies and in vivo animal models to explore CBD's effects on cancer cell proliferation, survival, migration, and other key processes.

Glioblastoma Models

Glioblastoma multiforme (GBM) is an aggressive brain tumor. Preclinical models indicate that CBD inhibits GBM tumor growth by inhibiting cellular proliferation, migration, and invasion, and also promotes autophagy and apoptosis of tumor cells researchgate.netnih.gov.

In vitro studies have shown that CBD can induce apoptosis in glioblastoma cell lines. For instance, CBD promoted apoptosis in U87MG and U373 cell lines mdpi.com. Treatment with CBD in U87MG cells increased reactive oxygen species (ROS) generation, decreased glutathione (B108866) levels, and activated key mediators of apoptotic pathways, such as caspase-8, caspase-9, and caspase-3 mdpi.com. In primary glioma stem cells (GSCs), CBD demonstrated efficacy with low IC50 values mdpi.com.

In vivo studies using glioblastoma xenograft models have shown promising results. Intracranial GSC glioblastoma xenograft models treated with CBD presented a significant improvement in survival and inhibition of tumor growth, along with inhibition of p-AKT and Ki67 and activation of caspase-3 mdpi.com. In nude mice with a xenograft of U87MG glioblastoma cells, treatment with a combination of THC and CBD, along with temozolomide (B1682018) (TMZ), resulted in a notable reduction in tumor volume and increased animal survival mdpi.com. The combination of CBD and carmustine (B1668450) also successfully overcame glioma stem cell resistance to carmustine and induced apoptosis mdpi.com. CBD significantly reduced U87MG xenograft growth compared to control animals frontiersin.org.

Mechanistically, CBD's anticancer effects in glioma may involve promoting apoptosis, increasing autophagy, inhibiting tumor cell proliferation and migration, counteracting tumor angiogenesis, and enhancing the sensitivity of tumor cells to radiotherapy and chemotherapy nih.gov. CBD has been shown to inhibit the proliferation of glioma cells by inducing apoptosis nih.gov. CBD may induce apoptosis by activating the CB2 receptor, triggering cellular oxidative stress, and activating caspases nih.gov. CBD can also convert the transcription factor NF-κB into a tumor suppressor in glioblastoma cells nih.gov. CBD promotes DNA binding of the NF-κB subunit RELA and simultaneously prevents its phosphorylation, leading to cytotoxicity in human primary GBM stem-like cells nih.gov. Sensitivity to CBD in glioblastoma stem-like cells has been observed to correlate with low levels of reactive oxygen species (ROS) nih.gov. Studies have also indicated that the combination of CBD with THC or cannabigerol (B157186) (CBG) can produce a synergistic effect against glioma and sensitize cells to radiotherapy and chemotherapy nih.gov.

| Model Type | Cell Lines / Animal Model | Key Findings | Source |

| Glioblastoma | U87MG, U373 (in vitro) | Promoted apoptosis, increased ROS, decreased glutathione, activated caspases mdpi.com. | mdpi.com |

| Glioblastoma | Primary glioma stem cells (GSCs) (in vitro) | Demonstrated efficacy with low IC50 values mdpi.com. | mdpi.com |

| Glioblastoma | Intracranial GSC glioblastoma xenograft (mice) | Improved survival, inhibited tumor growth, inhibited p-AKT and Ki67, activated caspase-3 mdpi.com. | mdpi.com |

| Glioblastoma | U87MG glioblastoma xenograft (nude mice) | Combination with THC and TMZ reduced tumor volume and increased survival mdpi.com. | mdpi.com |

| Glioblastoma | Glioma stem cells resistant to carmustine (in vitro) | Combination with carmustine overcame resistance and induced apoptosis mdpi.com. | mdpi.com |

| Glioblastoma | U87MG xenograft (animals) | Significantly reduced tumor growth frontiersin.org. | frontiersin.org |

| Glioblastoma | U-87MG, U-373MG (in vitro) | Inhibited proliferation by inducing apoptosis nih.gov. | nih.gov |

| Glioblastoma | Glioma cell lines (in vitro) | May induce apoptosis via CB2 receptor activation, oxidative stress, and caspase activation nih.gov. | nih.gov |

| Glioblastoma | Transgenic glioma cells, human primary GBM stem-like cells | Converted NF-κB into a tumor suppressor, promoted RELA DNA binding while preventing phosphorylation, leading to cytotoxicity in hGSCs nih.gov. | nih.gov |

| Glioblastoma | Glioblastoma cell lines (in vitro) | Combination with THC/CBG showed synergistic effects, sensitized to radiotherapy/chemotherapy nih.gov. | nih.gov |

Breast Cancer Models